tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a complex chemical compound with a diverse range of applications in the fields of chemistry, biology, and industry. This compound has garnered significant attention due to its unique structural features and reactivity, making it a valuable subject of study in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate involves multiple steps, typically starting from readily available precursors. A common synthetic route includes the condensation of appropriate aldehydes with amino acids or amines, followed by cyclization and esterification reactions. Reaction conditions often involve the use of catalysts such as acids or bases and solvents like ethanol or dichloromethane to facilitate these transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to optimize reaction yields and reduce production costs. Stringent control over reaction parameters, such as temperature, pressure, and concentration of reactants, is crucial to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involving tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate often use reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms with different functionalities.
Substitution: Substitution reactions can introduce new functional groups into the molecule, using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Common Reagents and Conditions: Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products Formed: The major products formed from these reactions depend on the specific transformation. Oxidation may yield ketones or alcohols, reduction can lead to amines or hydrocarbons, and substitution reactions can result in various derivatives with new functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine: In the biological and medical fields, this compound is investigated for its potential as a drug candidate. Studies focus on its interaction with biological targets, such as enzymes and receptors, to understand its pharmacological properties and therapeutic potential in treating various diseases.
Industry: Industrial applications of this compound include its use as a building block for the synthesis of specialty chemicals, agrochemicals, and polymers. Its unique structure and reactivity make it valuable in developing products with specific properties and functions.
Mechanism of Action
The mechanism by which tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate exerts its effects involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The compound's structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed mechanistic studies are essential to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Methyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
Ethyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
Propyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
What sets tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate apart is its unique tert-butyl ester group, which influences its solubility, stability, and reactivity, making it particularly suitable for specific applications in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-8-10-6-4-5-7-15(10)11(16)9-14/h10H,4-9H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPPVIFVHQPTFE-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCN2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCCN2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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